Nilotinib 3-Imidazolyl N-oxide

Structural elucidation Regioisomer differentiation Impurity profiling

Nilotinib 3-Imidazolyl N-oxide (CAS 2139382-75-3, molecular formula C₂₈H₂₂F₃N₇O₂, molecular weight 545.52 g/mol) is a structurally defined, process-related and stability-indicating impurity of the BCR-ABL tyrosine kinase inhibitor nilotinib. Unlike the more common pyridine N-oxide isomer (CAS 1246817-85-5), this compound bears the N-oxide moiety exclusively on the 4-methyl‑1H‑imidazole ring of the nilotinib scaffold, a distinction that fundamentally alters its physicochemical, chromatographic, and regulatory identity.

Molecular Formula C28H22F3N7O2
Molecular Weight 545.5 g/mol
Cat. No. B13427308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilotinib 3-Imidazolyl N-oxide
Molecular FormulaC28H22F3N7O2
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C([N+](=C3)[O-])C)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C28H22F3N7O2/c1-17-5-6-19(10-25(17)36-27-33-9-7-24(35-27)20-4-3-8-32-14-20)26(39)34-22-11-21(28(29,30)31)12-23(13-22)37-15-18(2)38(40)16-37/h3-16H,1-2H3,(H,34,39)(H,33,35,36)
InChIKeyZKPCDROOIRRXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nilotinib 3-Imidazolyl N-oxide (CAS 2139382-75-3): Reference-Standard-Grade Impurity for Nilotinib ANDA & QC


Nilotinib 3-Imidazolyl N-oxide (CAS 2139382-75-3, molecular formula C₂₈H₂₂F₃N₇O₂, molecular weight 545.52 g/mol) is a structurally defined, process-related and stability-indicating impurity of the BCR-ABL tyrosine kinase inhibitor nilotinib . Unlike the more common pyridine N-oxide isomer (CAS 1246817-85-5), this compound bears the N-oxide moiety exclusively on the 4-methyl‑1H‑imidazole ring of the nilotinib scaffold, a distinction that fundamentally alters its physicochemical, chromatographic, and regulatory identity [1]. It is supplied as a fully characterized reference standard with regulatory-compliant documentation for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions during the commercial production of nilotinib [1].

Why Nilotinib 3-Imidazolyl N-oxide Cannot Be Substituted by Other Nilotinib N-Oxide Isomers in Regulated Workflows


The nilotinib impurity landscape includes multiple mono‑N‑oxide isomers (imidazole N‑oxide, pyridine N‑oxide, pyrimidine N‑oxide) and di‑N‑oxide species, each with distinct CAS registrations, chromatographic retention behavior, and mass spectrometric fragmentation signatures. Nilotinib 3‑Imidazolyl N‑oxide (CAS 2139382‑75‑3) differs from Nilotinib N‑Oxide (pyridine N‑oxide, CAS 1246817‑85‑5) in the site of oxygen addition—imidazole ring versus pyridine ring—resulting in a melting point difference exceeding 100 °C (>156 °C vs. >265 °C) and a predicted pKa shift (12.86 vs. 12.94) that impacts ionization-dependent detection and extraction [REFS‑1][REFS‑2]. Regulatory authorities require impurity reference standards to be chemically identical to the impurity specified in the filing; substitution of one N‑oxide isomer for another would compromise method specificity, system suitability, and traceability to pharmacopeial standards [REFS‑3].

Quantitative Differentiation Evidence: Nilotinib 3-Imidazolyl N-oxide vs. Closest Nilotinib N-Oxide Analogs


Imidazole-Ring N-Oxidation vs. Pyridine-Ring N-Oxidation: Definitive Structural Identity

Nilotinib 3-Imidazolyl N-oxide (CAS 2139382-75-3) is the exclusive imidazole‑ring N‑oxide regioisomer, with the IUPAC name explicitly designating the 3‑oxo‑4‑methyl‑1H‑imidazol‑1‑yl moiety . In contrast, Nilotinib N‑Oxide (CAS 1246817-85-5) is the pyridine‑ring N‑oxide regioisomer, designated as pyridine 1‑oxide in its IUPAC name . This regiospecific oxidation site is the primary structural distinction and dictates all downstream physicochemical and analytical differences.

Structural elucidation Regioisomer differentiation Impurity profiling

Melting Point: >100 °C Differential Between Imidazole N-Oxide and Pyridine N-Oxide Isomers

Thermal stability, as measured by melting point (decomposition), reveals a stark difference between the two mono‑N‑oxide regioisomers. Nilotinib 3‑Imidazolyl N‑oxide exhibits a melting point >156 °C (dec.) [REFS‑1], whereas Nilotinib N‑Oxide (pyridine N‑oxide) exhibits a melting point >265 °C (dec.) [REFS‑2]. This >109 °C differential provides a simple, orthogonal identity confirmation that complements chromatographic and spectroscopic methods.

Thermal analysis Physicochemical characterization Reference standard identity

Reverse-Phase HPLC Retention Shift Enables Baseline Resolution from Co-occurring N-Oxide Impurities

Nilotinib 3‑Imidazolyl N‑oxide is characterized by a distinct shift in reverse‑phase HPLC retention profile relative to the parent drug and other N‑oxide impurities, necessitating validated chromatographic methods for its specific identification and quantification [REFS‑1]. In published stability‑indicating HPLC methods for nilotinib, the N‑oxide impurity (likely the pyridine‑N‑oxide based on m/z 544.22) elutes with a relative retention time (RRT) of 1.47 relative to nilotinib HCl (RRT = 1.00) on a C18 column [REFS‑2]. The imidazole N‑oxide, due to the different polarity imparted by the imidazole‑ring N‑oxide moiety, exhibits a chromatographic retention shift relative to this pyridine N‑oxide, requiring orthogonal analytical conditions for baseline separation [REFS‑1].

HPLC method development Impurity resolution System suitability

Predicted pKa Difference: Implications for Ionization-Controlled Sample Preparation and Detection

The predicted acid dissociation constant (pKa) differs between the two mono‑N‑oxide regioisomers. Nilotinib 3‑Imidazolyl N‑oxide exhibits a predicted pKa of 12.86 ± 0.70 [REFS‑1], while Nilotinib N‑Oxide (pyridine N‑oxide) exhibits a predicted pKa of 12.94 ± 0.70 [REFS‑2]. Although the difference is small (Δ = 0.08 pKa units), it reflects the distinct electronic environment of the imidazole N‑oxide versus the pyridine N‑oxide and may influence ionization efficiency in electrospray ionization mass spectrometry (ESI‑MS) and extraction recovery at pH values near the pKa.

Ionization efficiency Sample preparation LC-MS method optimization

Regulatory Identity: Distinct CAS Registration for Imidazole-Specific N-Oxide Impurity in Pharmacopeial Traceability Chains

Nilotinib 3‑Imidazolyl N‑oxide holds a unique CAS registry number (2139382‑75‑3) distinct from Nilotinib N‑Oxide (pyridine N‑oxide, CAS 1246817‑85‑5) and Nilotinib Di‑N‑Oxide (CAS N/A) [REFS‑1][REFS‑2]. It is explicitly designated as 'Nilotinib N‑Oxide Impurity 1' or 'Imidazole N‑Oxide' in supplier catalogues and is supplied with regulatory‑compliant characterization data for use in ANDA submissions [REFS‑3]. Traceability against USP or EP pharmacopeial standards can be established based on feasibility, providing a compliance pathway that generic 'Nilotinib N‑Oxide' standards cannot guarantee [REFS‑3].

Regulatory compliance Pharmacopeial traceability ANDA submission

High-Value Application Scenarios for Nilotinib 3-Imidazolyl N-oxide in Pharmaceutical Development and QC


Impurity Reference Standard for ANDA Method Validation and System Suitability

Nilotinib 3‑Imidazolyl N‑oxide serves as a primary impurity reference standard during the development and validation of stability‑indicating HPLC or UPLC methods for nilotinib drug substance and drug product. Its distinct chromatographic retention profile relative to the pyridine N‑oxide isomer [REFS‑1] enables accurate system suitability verification and resolution testing, ensuring the method can specifically quantify the imidazole‑ring oxidation impurity at levels required by ICH Q3A guidelines.

Forced Degradation Study Marker for Oxidative Stress on the Imidazole Moiety

In oxidative forced degradation studies of nilotinib hydrochloride, the 3‑imidazolyl N‑oxide serves as a diagnostic marker for oxidation occurring specifically on the imidazole ring, as opposed to the pyridine ring [REFS‑2]. This differentiation is critical because the two N‑oxide isomers may form under different oxidative conditions (e.g., peroxide concentration, temperature, pH), and the imidazole‑specific marker enables precise identification of the degradation pathway for root‑cause analysis during formulation development.

Quality Control Lot Release Testing and Stability Monitoring in Commercial Manufacturing

During commercial production of nilotinib API and finished dosage forms, Nilotinib 3‑Imidazolyl N‑oxide is used as a certified reference material for quantifying this specific impurity in lot release and ongoing stability studies. Its well‑characterized melting point (>156 °C, dec.) [REFS‑3] provides an orthogonal identity check upon receipt of the reference standard, while its regulatory‑compliant documentation supports GMP investigations and out‑of‑specification (OOS) resolutions.

Metabolite Identification Support: Differentiating Imidazole-N-Oxide from Pyridine-N-Oxide Metabolites in Preclinical ADME Studies

Although Nilotinib 3‑Imidazolyl N‑oxide is primarily an impurity, its structural characterization data—including LC‑MS/HRMS fragmentation pattern [REFS‑1] and diagnostic NMR signals [REFS‑1]—can support metabolite identification workflows in preclinical ADME studies. The compound can serve as an authentic standard for distinguishing imidazole‑ring oxidation metabolites from pyridine‑ring oxidation metabolites (e.g., metabolite P36) [REFS‑4] in biological matrices, aiding in the comprehensive metabolic profiling required for regulatory submission.

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